3-Hydroxybenzimidamide

Description

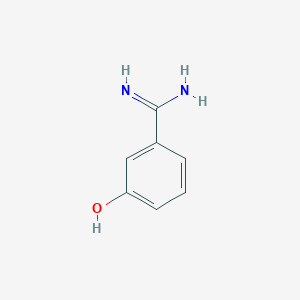

3-Hydroxybenzimidamide (CAS: 24722-35-8) is a substituted benzimidamide derivative with the molecular formula C₇H₇N₂O. Structurally, it consists of a benzene ring substituted with a hydroxy (-OH) group at the 3-position and an imidamide group (-C(=NH)NH₂) (Figure 1).

Properties

IUPAC Name |

3-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVXWFZZYKNVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388616 | |

| Record name | 3-Hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24722-35-8 | |

| Record name | 3-Hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybenzimidamide typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by reduction of the resulting oxime to the amidine. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products:

Oxidation: Formation of 3-formylbenzimidamide.

Reduction: Formation of 3-aminobenzimidamide.

Substitution: Formation of 3-chlorobenzimidamide.

Scientific Research Applications

Introduction to 3-Hydroxybenzimidamide

This compound is an organic compound characterized by its molecular formula . It features a hydroxyl group (-OH) and an amidine group (-C(=NH)NH2) attached to a benzene ring, making it a derivative of benzimidazole. This compound has garnered significant attention in scientific research due to its diverse applications in various fields, including chemistry, biology, and medicine.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of heterocyclic compounds, which are essential in drug development and materials science. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, enabling the synthesis of derivatives with tailored properties.

Biology

In biological research, this compound is investigated for its potential as a DNA-binding agent . Its structural similarity to nucleotides allows it to interact with DNA, particularly binding to the minor groove of the DNA helix. This interaction can influence gene expression and cellular processes, making it a candidate for developing DNA-targeted therapies.

Medicine

The compound has been explored for its therapeutic properties , including antimicrobial and anticancer activities. Studies indicate that it may inhibit the proliferation of vascular smooth muscle cells (VSMCs) and reduce inflammatory markers in endothelial cells. Its ability to modulate cell signaling pathways positions it as a potential treatment for various diseases.

Industry

In industrial applications, this compound is utilized in the development of novel materials and serves as a precursor for various chemical syntheses. Its unique chemical properties make it valuable in producing dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of this compound typically involves:

- Starting Materials : Reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride.

- Base : Sodium hydroxide or potassium carbonate.

- Solvent : Methanol or ethanol.

- Temperature : Room temperature to reflux conditions.

Industrial Production

For large-scale production, continuous flow reactors may be employed alongside optimized reaction conditions to enhance yield and purity. Purification steps such as recrystallization or chromatography are used to obtain high-purity products.

Anticancer Activity

A study demonstrated that this compound exhibits anticancer properties through its ability to inhibit cancer cell proliferation in vitro. The compound was shown to induce apoptosis in specific cancer cell lines by modulating gene expression related to cell cycle regulation.

Antimicrobial Properties

Research indicated that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Hydroxybenzimidamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the minor groove of DNA, stabilizing the DNA structure and potentially inhibiting the activity of DNA-dependent enzymes. Additionally, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Hydroxybenzimidamide, enabling comparative analysis of their properties and applications:

3-Hydroxybenzamidine Hydrochloride (CAS: 63502-89-6)

- Molecular Formula : C₇H₈ClN₂O

- Key Differences : The amidine group (-C(=NH)NH₂) is protonated and stabilized as a hydrochloride salt, enhancing solubility in polar solvents.

- Applications : Benzamidines are widely used as trypsin-like protease inhibitors and anticoagulants. The hydroxy substitution may improve binding affinity to serine proteases .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: Not Provided)

- Molecular Formula: C₁₁H₁₅NO₂

- Key Differences : A benzamide derivative with a bulky hydroxyalkyl substituent, reducing reactivity compared to imidamides.

- Synthesis: Prepared via condensation of 3-methylbenzoic acid with 2-amino-2-methylpropanol, followed by X-ray crystallographic validation .

3-[(E)-(2,4-Dihydroxybenzylidene)amino]benzamide (CAS: 303761-26-4)

- Molecular Formula : C₁₄H₁₁N₂O₃

- Key Differences : A Schiff base derivative with a 2,4-dihydroxybenzylidene group, enabling chelation of metal ions.

- Applications: Potential use in coordination chemistry or as a fluorescent probe due to its conjugated π-system .

4-Hydroxybenzimidamide (CAS: 15535-98-5)

- Molecular Formula : C₇H₇N₂O

- Key Differences : Positional isomer of this compound, with the hydroxy group at the 4-position. Regiochemistry impacts electronic properties and biological target selectivity .

Data Table: Comparative Overview

Biological Activity

3-Hydroxybenzimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₇H₈N₂O) features a benzimidazole core with a hydroxyl group at the 3-position. Its molecular structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of o-phenylenediamine with various carbonyl compounds under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antiproliferative Effects

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain substituted benzimidazole derivatives possess selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 8.7 µM depending on the substituents on the benzimidazole core .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 4.8 |

| N-methyl-substituted derivative | MCF-7 | 3.1 |

| 2,4-dihydroxy-substituted derivative | MCF-7 | 8.7 |

Antioxidative Activity

In addition to antiproliferative properties, this compound exhibits antioxidative activity. This is crucial as oxidative stress is implicated in various diseases, including cancer. The antioxidative capacity of this compound has been compared favorably against standard antioxidants like butylated hydroxytoluene (BHT), indicating its potential for therapeutic use in oxidative stress-related conditions .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial activities. Studies indicate that these compounds can inhibit both gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents . The structure-activity relationship (SAR) studies have revealed that modifications to the benzimidazole core can enhance antimicrobial efficacy.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation and oxidative stress management .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated that treatment with this compound led to significant cell cycle arrest and apoptosis, suggesting its role as a potential anticancer agent.

- Antimicrobial Efficacy : A comparative study on the antimicrobial activity of various benzimidazole derivatives showed that those containing hydroxyl groups exhibited enhanced activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .

Q & A

Q. How should researchers prioritize hypotheses when this compound exhibits off-target effects in phenotypic screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.